molecular formula C23H20BrN3O4S B12016005 [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769150-28-9

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12016005
CAS No.: 769150-28-9
M. Wt: 514.4 g/mol
InChI Key: FOQLNPYVSVBQCC-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a carbamothioylhydrazinylidene moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.

    Bromination: The hydrazone intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Thioamide formation: The brominated hydrazone is reacted with thiourea to form the carbamothioylhydrazinylidene moiety.

    Esterification: Finally, the compound is esterified with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamothioylhydrazinylidene moiety, converting it into the corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike simpler compounds, its complex structure allows for a broader range of applications and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

769150-28-9

Molecular Formula

C23H20BrN3O4S

Molecular Weight

514.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20BrN3O4S/c1-29-19-8-3-15(4-9-19)22(28)31-21-12-5-17(24)13-16(21)14-25-27-23(32)26-18-6-10-20(30-2)11-7-18/h3-14H,1-2H3,(H2,26,27,32)/b25-14+

InChI Key

FOQLNPYVSVBQCC-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=S)NC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.